1,4-Benzenedisulfonic acid, 2-((4-((4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-5-sulfo-1-naphthalenyl)azo)-7-sulfo-1-naphthalenyl)azo)-, lithium sodium salt
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Overview
Description
1,4-Benzenedisulfonic acid, 2-((4-((4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-5-sulfo-1-naphthalenyl)azo)-7-sulfo-1-naphthalenyl)azo)-, lithium sodium salt is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its multiple sulfonic acid groups and azo linkages, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedisulfonic acid, 2-((4-((4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-5-sulfo-1-naphthalenyl)azo)-7-sulfo-1-naphthalenyl)azo)-, lithium sodium salt involves multiple steps, including the introduction of sulfonic acid groups and azo linkages. The process typically starts with the sulfonation of benzene derivatives, followed by diazotization and coupling reactions to form the azo linkages. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. The methods include continuous flow reactors and advanced purification techniques to isolate the final product. The use of automated systems and stringent quality control measures are essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedisulfonic acid, 2-((4-((4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-5-sulfo-1-naphthalenyl)azo)-7-sulfo-1-naphthalenyl)azo)-, lithium sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can break the azo linkages, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the reactions.
Major Products
Scientific Research Applications
1,4-Benzenedisulfonic acid, 2-((4-((4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-5-sulfo-1-naphthalenyl)azo)-7-sulfo-1-naphthalenyl)azo)-, lithium sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfonic acid groups and azo linkages play a crucial role in its reactivity and binding affinity. The compound can interact with proteins, enzymes, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Naphthalenedisulfonic acid, 2-[[8-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-, tetrasodium salt
- Disodium 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
- 4-[[(4-Amino-9,10-dihydro-9,10-dioxo-3-sulfoanthracen)-1-yl]amino]-6-[[(2,3-dichloro-6-quinoxalinyl)carbonyl]amino]-1,3-benzenedisulfonic acid trisodium salt
Uniqueness
1,4-Benzenedisulfonic acid, 2-((4-((4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-5-sulfo-1-naphthalenyl)azo)-7-sulfo-1-naphthalenyl)azo)-, lithium sodium salt stands out due to its specific structural features, such as the presence of multiple sulfonic acid groups and azo linkages. These features contribute to its unique reactivity and functionality, making it suitable for a wide range of applications in scientific research and industry.
Properties
CAS No. |
83399-85-3 |
---|---|
Molecular Formula |
C35H17Cl2Li2N7Na2O13S4 |
Molecular Weight |
1002.6 g/mol |
IUPAC Name |
dilithium;disodium;2-[[4-[[4-[(2,3-dichloroquinoxaline-6-carbonyl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C35H21Cl2N7O13S4.2Li.2Na/c36-33-34(37)39-28-14-17(4-8-26(28)38-33)35(45)40-27-12-11-24(21-2-1-3-31(32(21)27)61(55,56)57)42-41-23-9-10-25(22-15-18(58(46,47)48)5-7-20(22)23)43-44-29-16-19(59(49,50)51)6-13-30(29)60(52,53)54;;;;/h1-16H,(H,40,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57);;;;/q;4*+1/p-4 |
InChI Key |
UBWFIQDOSMQAAH-UHFFFAOYSA-J |
Canonical SMILES |
[Li+].[Li+].C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)[O-])NC(=O)C3=CC4=C(C=C3)N=C(C(=N4)Cl)Cl)N=NC5=C6C=CC(=CC6=C(C=C5)N=NC7=C(C=CC(=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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